molecular formula C21H22N2 B14647933 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole CAS No. 52157-72-9

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole

Cat. No.: B14647933
CAS No.: 52157-72-9
M. Wt: 302.4 g/mol
InChI Key: OORWJIRGARDUMN-UHFFFAOYSA-N
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Description

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole is a complex organic compound known for its significant pharmacological properties. This compound is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. It has been studied for its potential interactions with various biological receptors, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole typically involves the reaction of 1-benzyl-4-piperidone with 1-methylindole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction can affect neurotransmitter release, receptor signaling pathways, and ultimately, cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound in medicinal chemistry.

Properties

CAS No.

52157-72-9

Molecular Formula

C21H22N2

Molecular Weight

302.4 g/mol

IUPAC Name

3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1-methylindole

InChI

InChI=1S/C21H22N2/c1-22-16-20(19-9-5-6-10-21(19)22)18-11-13-23(14-12-18)15-17-7-3-2-4-8-17/h2-11,16H,12-15H2,1H3

InChI Key

OORWJIRGARDUMN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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